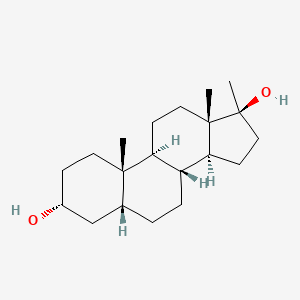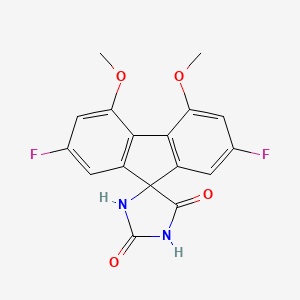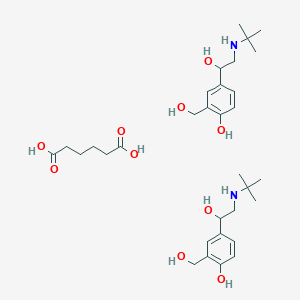
Albuterol adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albuterol adipate is a salt of Albuterol -- β2-AR agonist. Albuterol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart.
Applications De Recherche Scientifique
Effects on Lower Esophageal Function
- Study Overview : Albuterol, a β2-adrenergic agonist, was analyzed for its pharmacodynamics on esophageal function in healthy volunteers. The study utilized a double-blind crossover design at an academic medical center. Albuterol's effects on the lower esophageal sphincter (LES) relaxation, transient LES relaxations (TLESRs), and esophageal contractions were measured. Results indicated that albuterol reduced LES basal tone and contractile amplitudes in the smooth muscle esophageal body in a dose-dependent manner, suggesting potential implications for patients with acid reflux issues. However, the frequency of TLESRs was not significantly altered compared to placebo (Crowell et al., 2001).
Pharmacogenetic Drug Response
- Study Overview : A whole-genome sequencing pharmacogenetics study of 1,441 children with asthma identified genetic variants associated with bronchodilator drug response (BDR), including albuterol. This research highlighted significant racial/ethnic differences in albuterol drug response and identified genetic loci near genes linked to lung capacity, immunity, and β-adrenergic signaling. The study underscored the need for research on minority populations in pharmacogenetics (Mak et al., 2018).
Pharmacokinetics of Albuterol Salts
- Study Overview : The study investigated the production of slowly dissolving albuterol salts, including albuterol adipate, as a means to extend the drug's duration of action following aerosol delivery to the lung. Albuterol adipate's solubility, dissolution rates, and thermal properties were characterized, providing insights into its potential for prolonged therapeutic effects (Jashnani et al., 1993).
Aerosol Generation Performance
- Study Overview : This research compared aerosols formed by different salts of albuterol, including albuterol adipate, under varying environmental conditions. It assessed the impact of temperature and humidity on the performance of a model dry powder inhaler. The study found significant differences in inhaler performance outcomes between physical forms and across environmental conditions, contributing to the understanding of optimal physical forms for inhaler-based medications (Jashnani & Byron, 1996).
Clinical Trials and Effectiveness
- Study Overview : A randomized, placebo-controlled trial involving 282 patients with acute lung injury (ALI) tested the hypothesis that aerosolized albuterol would improve clinical outcomes. The primary outcome was ventilator-free days. The results suggested that aerosolized albuterol does not significantly improve clinical outcomes in patients with ALI, indicating that routine β2-agonist therapy in mechanically ventilated patients with ALI cannot be recommended (Lung, 2011).
Propriétés
Numéro CAS |
149234-08-2 |
|---|---|
Nom du produit |
Albuterol adipate |
Formule moléculaire |
C32H52N2O10 |
Poids moléculaire |
624.8 g/mol |
Nom IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hexanedioic acid |
InChI |
InChI=1S/2C13H21NO3.C6H10O4/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;7-5(8)3-1-2-4-6(9)10/h2*4-6,12,14-17H,7-8H2,1-3H3;1-4H2,(H,7,8)(H,9,10) |
Clé InChI |
VNBHFEGZBMWMGV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
SMILES canonique |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.C(CCC(=O)O)CC(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Albuterol adipate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



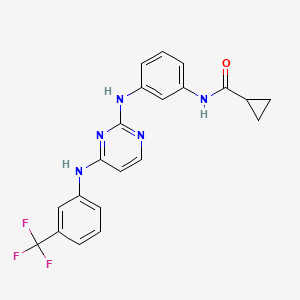
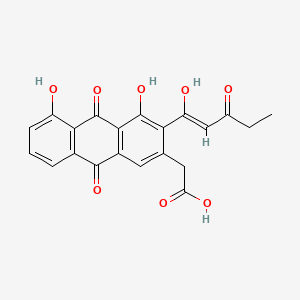
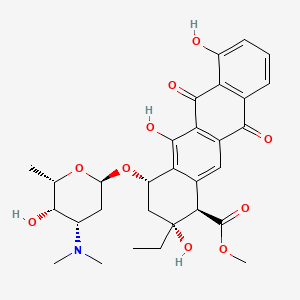
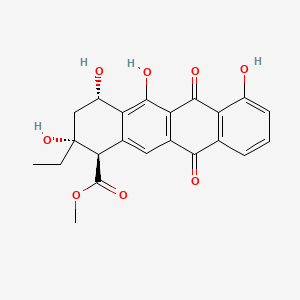
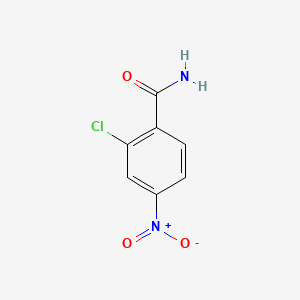
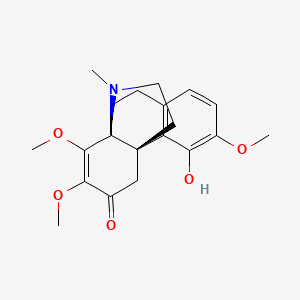
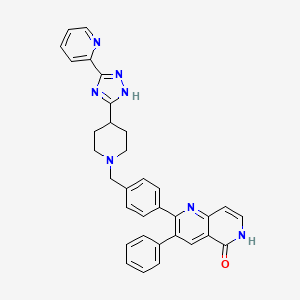
![5-(2-Benzothiazolyl)-3-ethyl-2-[2-(methylphenylamino)ethenyl]-1-phenyl-1H-benzimidazolium iodide](/img/structure/B1666745.png)
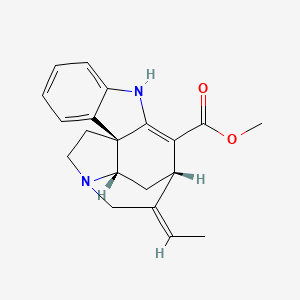
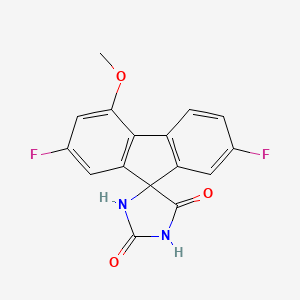
![(2S)-1-(3,7,8,9-tetrahydropyrano[3,2-e]indol-1-yl)propan-2-amine](/img/structure/B1666754.png)
![1-(8,9-Dihydropyrano[2,3-g]indazol-1(7H)-yl)propan-2-amine](/img/structure/B1666755.png)
